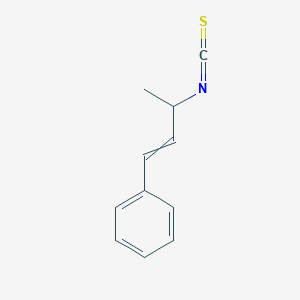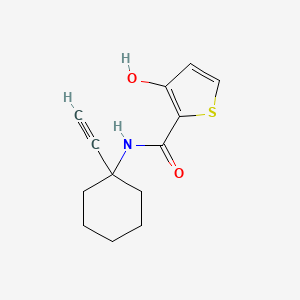![molecular formula C23H32N8 B14186979 1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} CAS No. 922183-35-5](/img/structure/B14186979.png)
1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is a complex organic compound characterized by its unique structure, which includes two diazepane rings connected by a methylene bridge and substituted with phenyldiazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} typically involves the reaction of 3-aminodiazepane with benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to a coupling reaction with diazonium salts derived from aniline to introduce the phenyldiazenyl groups. The final step involves the reduction of the Schiff base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyldiazenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} involves its interaction with molecular targets such as enzymes and receptors. The phenyldiazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Methylenebis{3-methylpiperidine}: Similar in structure but lacks the phenyldiazenyl groups.
1,1’-Methylenebis{3,5-dimethylpyrazole}: Contains pyrazole rings instead of diazepane rings.
1,1’-Methylenebis{4-hydroxyquinoline}: Features quinoline rings and hydroxyl groups.
Uniqueness
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is unique due to the presence of both diazepane rings and phenyldiazenyl groups, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
922183-35-5 |
|---|---|
Fórmula molecular |
C23H32N8 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
phenyl-[3-[(3-phenyldiazenyl-1,3-diazepan-1-yl)methyl]-1,3-diazepan-1-yl]diazene |
InChI |
InChI=1S/C23H32N8/c1-3-11-22(12-4-1)24-26-30-17-9-7-15-28(20-30)19-29-16-8-10-18-31(21-29)27-25-23-13-5-2-6-14-23/h1-6,11-14H,7-10,15-21H2 |
Clave InChI |
ZXTFVJJDXMTBEW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CN(C1)CN2CCCCN(C2)N=NC3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)




![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)

![N-{[3-(Trihydroxysilyl)propyl]carbamoyl}glycine](/img/structure/B14186954.png)
![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
